(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Overview
Description
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL is a chiral brominated derivative of tetrahydronaphthol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthol. One common method is the enantioselective bromination using chiral catalysts or reagents to ensure the desired stereochemistry. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 1,2,3,4-tetrahydronaphthol derivatives.
Oxidation: Formation of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
- (1R,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
- (1R,2S)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Uniqueness
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL is unique due to its specific stereochemistry, which can result in different chemical reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .
Properties
IUPAC Name |
(1S,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLBSSGPSQQJY-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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